Dictyostatin
描述
Isolation and Structural Identification from Marine Sponges
The initial isolation of this compound was achieved in 1994 by George Pettit and colleagues from Arizona State University, who extracted the compound from a marine sponge belonging to the genus Spongia collected from the Republic of Maldives in the Indian Ocean. The isolation yield was extraordinarily low, with this compound representing only 3.4 × 10^-7% of the dry weight of the sponge material, highlighting the precious nature of this natural product. This minuscule yield presented significant challenges for structural elucidation and biological testing, as conventional analytical techniques required substantial quantities of pure compound.
Pettit's initial structural assignment revealed this compound as a macrocyclic lactone featuring a 22-membered ring system, representing a new type of marine natural product with unprecedented structural complexity. The preliminary structure determination established the basic connectivity and identified key functional groups, including multiple hydroxyl substituents, alkene moieties, and the characteristic macrolactone ring. However, the complete stereochemical assignment remained incomplete due to the limited sample availability and the inherent challenges associated with determining absolute configuration in complex natural products.
A second isolation of this compound was subsequently accomplished by Amy Wright and colleagues at Harbor Branch Oceanographic Institution, who obtained the compound from a different sponge species, specifically a Lithistida sponge of the family Corallistidae collected off the north Jamaican coast. This independent isolation not only confirmed the structure proposed by Pettit but also provided sufficient material for more comprehensive biological characterization. The Wright group's isolation efforts yielded enough sample to enable detailed nuclear magnetic resonance spectroscopy studies and initial pharmacological investigations.
The complete structural assignment of this compound was finally achieved in 2004 through a collaborative effort between Ian Paterson at Cambridge University and Amy Wright, utilizing advanced nuclear magnetic resonance techniques and molecular modeling approaches. This work provided the definitive stereochemical assignment for all stereocenters within the molecule, revealing a complex three-dimensional structure with multiple chiral centers that contributed to its biological activity. The structural assignment was subsequently confirmed through independent total syntheses reported simultaneously by the research groups of Dennis Curran at the University of Pittsburgh and Ian Paterson at Cambridge University.
| Isolation Source | Location | Yield | Research Group | Year |
|---|---|---|---|---|
| Spongia species | Republic of Maldives | 3.4 × 10^-7% | Pettit et al. | 1994 |
| Lithistida sponge | North Jamaican coast | Not specified | Wright et al. | 2003 |
Early Pharmacological Characterization as a Cytotoxic Agent
The initial pharmacological characterization of this compound revealed remarkable cytotoxic activity against cancer cell lines, establishing its potential as a therapeutic agent. Pettit's original studies demonstrated that this compound strongly inhibited the growth of murine P388 lymphocytic leukemia cells, indicating potent anticancer activity at nanomolar concentrations. These preliminary findings suggested that this compound possessed cytotoxic potency comparable to or exceeding that of established anticancer agents, warranting further investigation into its mechanism of action.
Subsequent studies by the Wright group provided crucial insights into this compound's mechanism of cytotoxic activity, demonstrating that the compound functioned as a microtubule-stabilizing agent similar to paclitaxel. Initial screening assays identified this compound as a highly active component with the ability to arrest cells in the G2/M phase of the cell cycle, a characteristic hallmark of microtubule-targeting agents. Immunofluorescence microscopy studies using antitubulin staining revealed that this compound-treated cells exhibited multiple aster formations and microtubule matrix bundling patterns virtually identical to those observed in paclitaxel-treated cells.
The compound's ability to induce tubulin polymerization was definitively established through in vitro assays using purified bovine brain tubulin. This compound demonstrated potent tubulin polymerization activity, with the resulting polymerized microtubules remaining stable even at cold temperatures, a characteristic feature of microtubule-stabilizing agents. This thermal stability distinguished this compound from microtubule-destabilizing agents and confirmed its classification as a member of the microtubule-stabilizing class of anticancer compounds.
One of the most significant findings from the early pharmacological characterization was this compound's retained activity against paclitaxel-resistant cancer cell lines. The compound proved highly potent against two paclitaxel-resistant human cancer cell lines expressing active P-glycoprotein, a membrane efflux pump that confers multidrug resistance by actively removing chemotherapeutic agents from cells. This activity against resistant cell lines suggested that this compound was not a substrate for P-glycoprotein-mediated efflux, potentially offering therapeutic advantages over existing microtubule-stabilizing agents.
Comparative studies established this compound's exceptional potency relative to other established anticancer agents. The compound exhibited 50% growth inhibitory concentrations comparable to paclitaxel and discodermolide against sensitive cell lines, with values of 0.69, 0.71, and 1.7 nanomolar respectively against 1A9 cells. More importantly, this compound maintained significant activity against paclitaxel-resistant cell lines, demonstrating concentrations of 3.2 nanomolar against 1A9PTX10 cells and 1.3 nanomolar against 1A9PTX22 cells.
Competitive binding studies provided additional evidence for this compound's mechanism of action, demonstrating that the compound could inhibit paclitaxel binding to tubulin polymers. At a concentration of 1 micromolar, this compound achieved 61% inhibition of paclitaxel binding, indicating competition for the same binding site on β-tubulin. This competitive binding relationship suggested that this compound and paclitaxel shared a common binding site on microtubules, despite their distinct chemical structures.
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Resistance Factor |
|---|---|---|---|
| 1A9 (sensitive) | 0.69 | 0.71 | 1.0 |
| 1A9PTX10 (resistant) | 3.2 | >1000 | 4.6 |
| 1A9PTX22 (resistant) | 1.3 | >1000 | 1.9 |
The early pharmacological characterization also revealed this compound's structural relationship to discodermolide, another marine-derived microtubule-stabilizing agent. Both compounds shared similar mechanisms of action and exhibited comparable cytotoxic potencies, suggesting potential common biogenetic origins or evolutionary relationships. This structural homology between this compound and discodermolide provided valuable insights for structure-activity relationship studies and guided subsequent synthetic efforts aimed at developing improved analogues.
属性
分子式 |
C32H52O6 |
|---|---|
分子量 |
532.8 g/mol |
IUPAC 名称 |
(3Z,5E,7R,8S,10S,11Z,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one |
InChI |
InChI=1S/C32H52O6/c1-8-9-12-24(5)32-26(7)28(34)18-15-21(2)19-25(6)31(37)23(4)16-17-27(33)20-29(35)22(3)13-10-11-14-30(36)38-32/h8-14,16-17,21-29,31-35,37H,1,15,18-20H2,2-7H3/b12-9-,13-10+,14-11-,17-16-/t21-,22+,23-,24-,25-,26-,27+,28+,29-,31-,32-/m0/s1 |
InChI 键 |
OFPZNTXZCGKCMU-VXBOPZJTSA-N |
手性 SMILES |
C[C@H]1CC[C@H]([C@@H]([C@@H](OC(=O)/C=C\C=C\[C@H]([C@H](C[C@@H](/C=C\[C@@H]([C@@H]([C@H](C1)C)O)C)O)O)C)[C@@H](C)/C=C\C=C)C)O |
规范 SMILES |
CC1CCC(C(C(OC(=O)C=CC=CC(C(CC(C=CC(C(C(C1)C)O)C)O)O)C)C(C)C=CC=C)C)O |
同义词 |
dictyostatin |
产品来源 |
United States |
科学研究应用
Synthesis and Structural Modifications
The complex structure of dictyostatin has posed challenges in its synthesis. Recent advancements have led to more efficient synthetic routes, including a 14-step synthesis that allows for the production of analogs with retained biological activity. Notably, 6-epi-dictyostatin has been synthesized and shown to exhibit superior antitumor activity compared to paclitaxel in preclinical models .
Table 1: Comparison of this compound Analog Potency
| Compound | Potency (nM) | Activity Against Resistant Lines | Reference |
|---|---|---|---|
| This compound | Low | Yes | |
| 6-epi-Dictyostatin | Superior | Yes | |
| 25,26-Dihydrothis compound | Comparable | Yes |
This compound and its analogs have demonstrated significant antiproliferative activities across various cancer cell lines. For instance, studies have indicated that both this compound and its analogs can induce mitotic arrest and promote tubulin assembly in vitro . The ability to synergize with existing chemotherapeutics like paclitaxel further enhances their therapeutic potential.
Pharmacokinetics and Brain Penetration
One of the notable pharmacokinetic properties of this compound is its prolonged retention in the brain compared to plasma. This characteristic is particularly advantageous for treating central nervous system diseases, such as tauopathies. In animal models, this compound showed sustained levels in brain tissue after administration, suggesting a potential for long-lasting effects on microtubule stabilization within the central nervous system .
Table 2: Pharmacokinetic Properties of this compound
| Time (h) | Brain Concentration (nM) | Plasma Concentration (nM) |
|---|---|---|
| 4 | 412 ± 54 | 83 ± 4 |
| 16 | 383 ± 87 | 77 ± 5 |
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical settings:
- Breast Cancer Models : In xenograft studies involving human breast cancer cells (MDA-MB-231), this compound exhibited antitumor efficacy superior to that of paclitaxel at doses that did not result in significant toxicity .
- Taxane-Resistant Cell Lines : this compound has been shown to retain activity against cell lines resistant to both paclitaxel and epothilone B, underscoring its potential as an alternative treatment option for resistant cancers .
相似化合物的比较
Discodermolide
Structural and Mechanistic Similarities
Key Differences
- Brain Penetration : this compound exhibits superior brain exposure (AUC0.5–16h = 6,245 nM·h) compared to discodermolide (AUC0.25–4h = 112 nM·h) . This is attributed to this compound’s macrocyclic structure, which enhances CNS retention .
- Pharmacokinetics (PK) : this compound has a slower plasma clearance and higher plasma-to-brain ratio (0.26 for discodermolide vs. sustained brain levels for this compound) .
- Hybrid Compounds : Hybridization of discodermolide and this compound yielded a chimera with one-third the potency of discodermolide, highlighting structural nuances critical for activity .
Epothilones (e.g., Epothilone D, EpoD)
Shared Mechanisms
Divergent Properties
- Potency : In cell-based assays, this compound induced greater acetylated α-tubulin (AcTub) elevation at 10 nM than EpoD .
- Toxicity : EpoD has a better safety profile in mice; this compound causes gastrointestinal complications at doses >0.3 mg/kg .
- Clinical Potential: EpoD advanced to clinical trials, while this compound’s complex synthesis and toxicity hinder development .
Taxanes (e.g., Paclitaxel)
Functional Overlap
Advantages of this compound
- Resistance Overcoming : this compound retains potency against paclitaxel-resistant cells (e.g., NCI/ADR-Res) .
- Brain Efficacy : Unlike taxanes, this compound achieves therapeutic CNS concentrations, making it viable for neurodegenerative diseases .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
